molecular formula C6BrClF4O2S B3253025 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride CAS No. 220987-97-3

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride

Cat. No.: B3253025
CAS No.: 220987-97-3
M. Wt: 327.48 g/mol
InChI Key: LJCQHRGXTOZMKU-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride: is a chemical compound characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride typically involves the bromination of 2,4,5,6-tetrafluorobenzene followed by sulfonylation. The reaction conditions often include the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Azides, thiols, and other substituted derivatives.

    Reduction Products: Sulfonamides and sulfonic acids.

    Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .

Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .

Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride involves its ability to undergo nucleophilic substitution and other reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 1-Bromo-2,3,5,6-tetrafluorobenzene

Uniqueness: 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which provide distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

3-bromo-2,4,5,6-tetrafluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrClF4O2S/c7-1-2(9)4(11)5(12)6(3(1)10)15(8,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCQHRGXTOZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride
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3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride
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3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride
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3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride

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